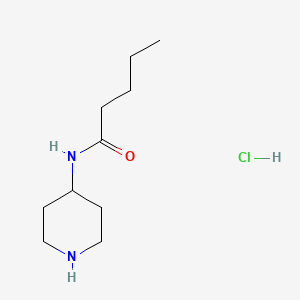

N-(piperidin-4-yl)pentanamide hydrochloride

描述

N-(Piperidin-4-yl)pentanamide hydrochloride (CAS: 1171557-07-5) is a synthetic organic compound with the molecular formula C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . Structurally, it consists of a piperidine ring substituted at the 4-position with a pentanamide group (CH₂CH₂CH₂CH₂CONH-) and a hydrochloride salt, which enhances its solubility and stability . The SMILES notation for the compound is CCCCC(=O)NC1CCNCC1, and its InChIKey is WZBDIZFFBBEIPQ-UHFFFAOYSA-N .

Structure

3D Structure of Parent

属性

IUPAC Name |

N-piperidin-4-ylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-2-3-4-10(13)12-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFGZAHGYDMUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)pentanamide hydrochloride typically involves the reaction of piperidine with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product .

化学反应分析

Types of Reactions: N-(piperidin-4-yl)pentanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

N-(piperidin-4-yl)pentanamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(piperidin-4-yl)pentanamide hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The compound’s piperidine ring allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways . The exact mechanism can vary depending on the specific application and target molecule.

相似化合物的比较

Valerylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Pentanamide)

- Structure : Valerylfentanyl shares the pentanamide and piperidine moieties but includes a phenethyl group and an additional phenyl ring .

- Activity: A fentanyl analogue, valerylfentanyl exhibits potent μ-opioid receptor agonism, leading to analgesic and respiratory depressant effects.

- Key Difference : The phenyl-phenethyl substitution in valerylfentanyl enhances receptor binding affinity, whereas the absence of these groups in N-(piperidin-4-yl)pentanamide hydrochloride likely results in divergent biological activity .

N-(Piperidin-4-yl)Propanamide Dihydrochloride

N-(Piperidin-4-yl)Thiophene-3-Carboxamide Hydrochloride

- Structure : Replaces the pentanamide group with a thiophene-3-carboxamide moiety, introducing aromaticity .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (HCl Salt) | Key Substituents |

|---|---|---|---|---|

| N-(Piperidin-4-yl)pentanamide HCl | 220.74 | ~1.8 | High (hydrochloride) | Pentanamide, piperidine |

| Valerylfentanyl | 449.99 | ~4.2 | Moderate | Phenethyl, phenyl, pentanamide |

| N-(Piperidin-4-yl)propanamide HCl | 193.69 | ~0.5 | Very high | Propanamide, dihydrochloride |

| N-(4-Methoxyphenyl)Pentanamide | 237.30 | ~2.5 | Moderate | Methoxyphenyl, pentanamide |

Notes:

- The hydrochloride salt in N-(piperidin-4-yl)pentanamide enhances aqueous solubility compared to non-salt analogues like valerylfentanyl .

Toxicity and Regulatory Status

- This compound: No explicit toxicity data are provided, but its structural simplicity (lacking aromatic groups) may reduce risks associated with metabolites or receptor off-target effects compared to fentanyl analogues .

- Valerylfentanyl : High toxicity (respiratory depression, addiction) and regulated under the UN Single Convention on Narcotic Drugs .

- N-(4-Methoxyphenyl)Pentanamide: Demonstrated lower toxicity than albendazole in anthelmintic applications, suggesting that pentanamide derivatives may offer favorable safety profiles in non-opioid contexts .

生物活性

N-(piperidin-4-yl)pentanamide hydrochloride, a synthetic compound with significant biological activity, has garnered attention in pharmacological research due to its potential as an enzyme inhibitor and receptor ligand. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring attached to a pentanamide chain. The synthesis typically involves the reaction of piperidine with pentanoyl chloride under controlled conditions, often utilizing a base like triethylamine to neutralize hydrochloric acid produced during the reaction. The resulting compound is purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperidine structure allows it to fit into active sites, modulating the activity of these targets, which can lead to inhibition or activation of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : Acts as an inhibitor for various enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : Binds to receptors, affecting signaling pathways associated with pain management and neurological disorders.

Biological Activity and Applications

This compound has been studied for its potential therapeutic applications in several areas:

- Neurological Disorders : Investigated for its role in modulating neurotransmitter systems, it may have implications in treating conditions such as anxiety, depression, and pain management.

- Cancer Research : Preliminary studies indicate its potential antitumor activity, particularly in HepG2 cells where it demonstrated significant inhibitory bioactivity (IC50 values around 0.12 μM) .

- Pharmacological Probes : Its structural similarity to other biologically active compounds positions it as a candidate for developing new pharmacological agents targeting opioid receptors and other pathways .

Comparative Analysis with Similar Compounds

The unique structural characteristics of this compound influence its binding affinity and selectivity compared to related compounds:

| Compound Name | Chain Length | Binding Affinity | Notable Activity |

|---|---|---|---|

| N-(piperidin-4-yl)butanamide hydrochloride | 4 | Moderate | Enzyme inhibition |

| This compound | 5 | High | Antitumor activity |

| N-(piperidin-4-yl)hexanamide hydrochloride | 6 | Low | Reduced selectivity |

This table illustrates how variations in chain length can affect the compound's pharmacokinetic and pharmacodynamic properties, thus influencing its suitability for specific applications in drug development.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research indicated that compounds similar to this compound showed significant inhibitory effects on cancer cell lines, promoting apoptosis through mechanisms involving cleaved caspase-3 and HIF-1α expression .

- Receptor Interaction Studies : Investigations into its interaction with opioid receptors revealed potential analgesic properties, suggesting that it may serve as both an agonist and antagonist depending on receptor subtype engagement .

常见问题

Q. What are the recommended synthetic routes for N-(piperidin-4-yl)pentanamide hydrochloride, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of a piperidin-4-amine precursor with pentanoyl chloride in the presence of a base like triethylamine is a common method. Reaction optimization may involve controlling stoichiometry (e.g., 1.2 equivalents of pentanoyl chloride to amine) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis . Post-synthesis, yields (>90%) can be improved via column chromatography or recrystallization .

Q. How should researchers assess the purity and structural integrity of this compound?

Analytical techniques include:

- NMR Spectroscopy : Confirm the presence of characteristic signals, such as the piperidine ring protons (δ 2.8–3.5 ppm) and the pentanamide chain (δ 1.2–1.6 ppm for methylene groups) .

- Mass Spectrometry : Verify the molecular ion peak ([M+H]⁺) at m/z 245.2 (calculated for C₁₁H₂₁N₂O⁺Cl⁻) .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to confirm purity ≥95% .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the biological activity of N-(piperidin-4-yl)pentanamide derivatives?

Substitution patterns on the piperidine ring (e.g., axial vs. equatorial positioning) can alter receptor binding. For example, analogs with equatorial substituents show higher affinity for CNS targets like the CB1 receptor due to improved hydrophobic interactions . Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while chiral HPLC separates enantiomers for in vitro testing .

Q. What strategies resolve contradictions in solubility data for this compound across different studies?

Discrepancies may arise from pH-dependent solubility (e.g., >41.6 µg/mL at pH 7.4 vs. lower solubility in acidic buffers) . Standardize testing using phosphate-buffered saline (PBS, pH 7.4) and dynamic light scattering (DLS) to measure particle size distribution. Co-solvents like DMSO (≤1% v/v) can enhance solubility without cytotoxicity .

Q. How can researchers design in vitro assays to evaluate the compound’s interaction with G-protein-coupled receptors (GPCRs)?

- Radioligand Binding Assays : Use tritiated analogs (e.g., [³H]-labeled compound) to measure affinity (Kd) for receptors like CB1 or opioid receptors .

- Functional Assays : Employ cAMP or calcium flux assays in HEK293 cells transfected with target GPCRs to assess agonism/antagonism .

- Selectivity Screening : Test against receptor panels (e.g., CEREP) to identify off-target effects .

Q. What computational methods are effective for predicting metabolic stability of this compound?

- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate metabolic sites (e.g., piperidine N-demethylation) and cytochrome P450 liabilities .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile bonds prone to oxidation .

Methodological Considerations

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations to better reflect protonation states (e.g., piperidine at physiological pH) .

- Validate Assay Conditions : Ensure buffer ionic strength and temperature (e.g., 37°C for cell-based assays) match in vivo conditions .

Q. What techniques optimize the formulation of this compound for in vivo studies?

- Salt Formation : Hydrochloride salts enhance aqueous solubility and bioavailability compared to free bases .

- Nanoformulation : Use liposomal encapsulation or PEGylation to improve plasma half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。